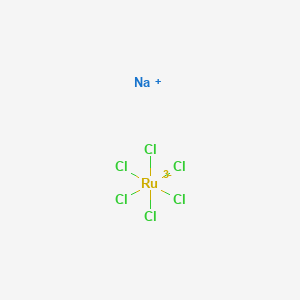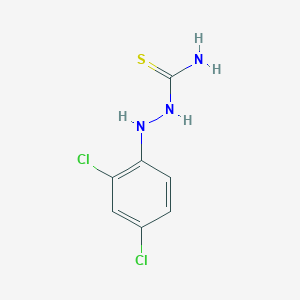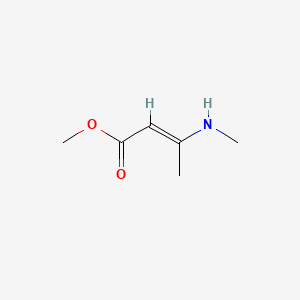
AMMONIUM PENTABORATE OCTAHYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Pentaborate Octahydrate (NH4B5O8·8H2O) is a product resulting from the controlled reaction of ammonia, water, and boric acid . It is an alkaline salt and consists of white crystalline granules . It is used where a readily soluble alkali borate is needed or where alkali metals cannot be used .
Synthesis Analysis
Ammonium Pentaborate (APB) crystals have been grown using a slow evaporation method from an aqueous solution . The thermal decomposition behavior of APB and its conversion to boron oxide were investigated using isothermal thermogravimetry, non-isothermal thermogravimetry, and differential thermal analysis .Molecular Structure Analysis
The molecular structure of APB was found to be orthorhombic from Powder XRD analysis .Chemical Reactions Analysis
Ammonium pentaborate is stable to about 110°C at which point it loses all but two moles of water. If heated sufficiently, ammonium pentaborate will release the balance of its hydration water and decompose to boric oxide and ammonia .Physical And Chemical Properties Analysis
Ammonium pentaborate shows little tendency to cake except after prolonged storage or if it becomes severely wetted by rain or substantial water penetration . It is also capable of absorbing moisture if exposed to a humid environment .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Ammonium Pentaborate Octahydrate (APB) crystals have been grown using the slow evaporation method from aqueous solution . The orthorhombic crystal structure was found through Powder XRD analysis .
Dielectric Response
The dielectric constant, dielectric loss, and AC conductivity of APB have been studied at room temperature . Further investigation of dielectric properties with higher temperatures is under progress .
Thermal Analysis
Thermo gravimetric analysis suggested that the APB crystal remained stable up to 173℃ and then decomposed through various stages . Endothermic reactions were identified by DTA .
Preparation of Electrolytic Capacitors
APB finds applications in the preparation of electrolytic capacitors . It is used due to its excellent physical and chemical properties.
Solvent for Metallic Oxides
APB is used as a solvent for metallic oxides . This is due to its chemical stability and wide range of optical transparency.
Flame Retardant Additive
APB is used as a flame retardant additive . This application takes advantage of its chemical stability.
Synthesis of Nitrogen-doped ZnO Particles
APB is used in the synthesis of nitrogen-doped ZnO particles . This application leverages its excellent physical and chemical properties.
Treatment of Carbon Nanomaterials
APB is used in the treatment of carbon nanomaterials . This application utilizes its chemical stability and wide range of optical transparency.
Mecanismo De Acción
Target of Action
Ammonium pentaborate octahydrate primarily targets metallic oxides, acting as an excellent solvent at high temperatures . It is used in the preparation of special welding, soldering, and brazing fluxes for stainless steel or various non-ferrous metals . It also targets cellulosic materials, changing the oxidation reactions in their combustion .
Mode of Action
This compound interacts with its targets by developing a thin oxide film, which can inhibit corrosion of metals . In the field of metallurgy, it is used in the preparation of special welding, soldering, and brazing fluxes . When interacting with cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .
Biochemical Pathways
It is known that the compound can influence the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water .
Pharmacokinetics
If heated sufficiently, ammonium pentaborate octahydrate will release the balance of its hydration water and decompose to boric oxide and ammonia .
Result of Action
The molecular and cellular effects of ammonium pentaborate octahydrate’s action include the formation of a thin oxide film on metallic surfaces, which can inhibit corrosion . In cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .
Action Environment
The action, efficacy, and stability of ammonium pentaborate octahydrate can be influenced by environmental factors. The compound shows little tendency to cake except after prolonged storage or if it becomes severely wetted by rain or substantial water penetration. It is also capable of absorbing moisture if exposed to a humid environment .
Safety and Hazards
Direcciones Futuras
The Ammonium Pentaborate Octahydrate Market is projected to achieve a valuation in the multimillion-dollar range by 2030, demonstrating an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 when compared to the data spanning from 2016 to 2022 . It is also being used in research for improving the flame retardancy, thermal insulation, and mechanical properties of rigid polyurethane foam .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of ammonium pentaborate octahydrate can be achieved through the reaction of boric acid with ammonium hydroxide in the presence of water.", "Starting Materials": [ "Boric acid", "Ammonium hydroxide", "Water" ], "Reaction": [ "Dissolve boric acid in water to form a solution.", "Add ammonium hydroxide to the solution and stir until the pH reaches 7.", "Heat the solution to 60-70°C and continue stirring for 2-3 hours.", "Allow the solution to cool to room temperature and then refrigerate for 24 hours.", "Filter the resulting crystals and wash with cold water.", "Dry the crystals at 100°C to obtain ammonium pentaborate octahydrate." ] } | |
Número CAS |
12046-03-6 |
Fórmula molecular |
B5H20NO16 |
Peso molecular |
344.21 |
Origen del producto |
United States |
Q & A
Q1: What are the primary applications of Ammonium Pentaborate Octahydrate in material science?
A1: Ammonium Pentaborate Octahydrate exhibits flame-retardant properties and is investigated as an additive in various materials. Research shows its potential in enhancing the fire resistance of rigid polyurethane foam while influencing its thermal insulation and mechanical properties .
Q2: How does Ammonium Pentaborate Octahydrate influence the properties of wood when used as a treatment?
A2: Studies reveal that treating wood with APB can impact its physical and mechanical characteristics. While it enhances decay resistance , it can also lead to increased surface roughness and oven-dry density. Conversely, it might slightly reduce the Modulus of Elasticity (MOE) of wood species like Oriental Beech . Additionally, APB treatment can affect the wood's aesthetic qualities, causing a darkening effect and reducing gloss values in both Oriental beech and Scots pine .
Q3: Are there any alternative ammonium salts explored for similar applications in material development?
A4: Yes, research explores various ammonium salts as potential alternatives to conventional polyurethane dispersions. One study investigates a composition incorporating Ammonium Pentaborate Octahydrate alongside other ammonium salts like ammonium acetate, ammonium benzoate, and more . This research suggests that such compositions, particularly when used in conjunction with steam, could offer advantages in manufacturing artificial leather with desirable properties like improved coagulation speed and enhanced surface texture.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)


![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)



